3-(2-phenyl-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVEEAFNMULBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349386 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53660-14-3 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Imidazole Functionalization
Detailed Preparation Methods
Several methods have been reported for synthesizing this compound. Below are some notable approaches:
Method A: Electrophilic Substitution
This method involves the following steps:
Formation of Imidazole : An imidazole precursor is reacted with a suitable electrophile (e.g., phenyl halide) in the presence of a base to introduce the phenyl group.
Carboxylic Acid Introduction : The resulting imidazole derivative undergoes a reaction with a propanoic acid derivative, typically utilizing coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate the formation of the carboxylic acid moiety.
Method B: One-Pot Synthesis
A more efficient one-pot synthesis can be employed, which simplifies the process:
Reagents : A combination of an imidazole derivative, a phenyl source, and a propanoic acid derivative are mixed in a solvent such as DMF (dimethylformamide).
Heating : The mixture is heated under reflux conditions, allowing for simultaneous formation of the imidazole ring and introduction of both the phenyl and propanoic acid functionalities.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different synthetic methods for preparing this compound:
| Method | Steps Involved | Advantages | Disadvantages |
|---|---|---|---|
| Electrophilic Substitution | Imidazole formation, electrophilic substitution, coupling | High specificity for functional groups | Multiple steps may reduce yield |
| One-Pot Synthesis | Combined reactions in one vessel | Simplified procedure, reduced time | Potential for side reactions |
Research Findings
Research has shown that variations in reaction conditions (temperature, solvent choice, and catalysts) can significantly impact yield and purity. For instance:
Temperature : Higher temperatures often increase reaction rates but may lead to degradation of sensitive intermediates.
Solvent Effects : Polar aprotic solvents like DMF enhance solubility and reactivity of reactants.
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are routinely employed to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the phenyl group or the imidazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes.
Research indicates that 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation. For instance, molecular docking studies have indicated its potential to interact with specific proteins involved in cancer pathways .
Medical Applications
The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders. It has been noted for its ability to inhibit pathways associated with disease progression, particularly in models of lung cancer where it demonstrated cytotoxic effects on A549 cells .
Industrial Uses
In industry, this compound is utilized in developing functional materials , such as dyes for solar cells and optical applications. Its chemical properties make it suitable for creating materials with specific optical characteristics.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives of this compound against A549 human lung cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potential for further development as an anticancer agent .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (S)-2d | 50 | Inhibition of JAK1/STAT3 signaling |
| Decursin | 60 | Induction of apoptosis |
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against a range of bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The phenyl group in this compound enhances π-π stacking interactions compared to non-aromatic analogues like 3-(1H-imidazol-1-yl)propanoic acid .
Synthetic Routes: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (CAS N/A) is synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole, but competing N-substitution reduces yields .
Biological Activity: Thromboxane synthetase inhibition: Analogues like 3-(1H-imidazol-1-ylmethyl)-2-methylindole-1-propanoic acid () demonstrate potent thromboxane inhibition (IC₅₀ < 1 µM) due to the carboxylic acid group’s role in coordinating enzyme active sites .
Physical Properties: Solubility: The propanoic acid group improves aqueous solubility (e.g., pKa ~3.36 for related compounds), critical for pharmacokinetics . Thermal stability: Diphenyl-substituted imidazoles (e.g., C₁₈H₁₆N₂O₂) exhibit higher melting points (>200°C) due to rigid aromatic stacking .
Research Tools and Methodologies
Biological Activity
3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an imidazole ring, which is known for its ability to interact with various biological targets.
Imidazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Target Interactions : These compounds can interact with a variety of biological receptors and enzymes, influencing numerous biochemical pathways.
- Binding Mechanisms : They typically engage in covalent bonding, hydrogen bonding, and electrostatic interactions with their targets, leading to modulation of enzyme activity or receptor signaling .
- Pharmacokinetics : Imidazole compounds generally demonstrate high solubility in polar solvents, which enhances their bioavailability and therapeutic potential.
Biological Activities
This compound has been studied for a range of biological activities:
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, they have shown efficacy against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential enzymes.
Antitumor Activity
Several studies have highlighted the potential of this compound in cancer therapy. It has demonstrated antiproliferative effects against multiple cancer cell lines. Notably, a derivative related to this compound exhibited superior activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | A549 (Lung) | 10 | 5-FU | 15 |
| MCF7 (Breast) | 12 | MTX | 20 | |
| HeLa (Cervical) | 8 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
A notable study focused on the synthesis and evaluation of various imidazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells by altering the expression levels of apoptotic proteins such as Bax and Bcl-2. This suggests a mechanism by which these compounds can selectively target cancerous cells while sparing normal cells .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Two primary routes are described in the literature:
- Route A : Modification of methimazole reactions, which often results in poor yields and undesired N-3 substitution due to competing nucleophilic sites. For example, early attempts using methimazole derivatives led to <30% yields .
- Route B : Direct alkylation using 3-bromopropanoic acid and methimazole under controlled conditions (e.g., polar aprotic solvents, elevated temperatures), favoring S-2 substitution and achieving >60% yields. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to suppress side reactions .
- Key Consideration : Monitoring regioselectivity via -NMR or LC-MS is critical to confirm S-2 substitution and minimize byproducts.
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm) and imidazole ring vibrations (C-N stretches ~1500 cm) .
- - and -NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, propanoic acid chain at δ 2.5–3.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 243.1) and detects fragmentation patterns.
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : HOMO-LUMO gaps (~4.5 eV) to predict nucleophilic/electrophilic sites .
- Tautomerism : Stability of imidazole tautomers (e.g., 1H vs. 3H forms) in solution .
- Reactivity : Simulating reaction pathways (e.g., acid-base equilibria, substituent effects) to guide synthetic optimization.
- Example : DFT studies on analogous compounds revealed that electron-withdrawing groups on the phenyl ring enhance carboxylic acid acidity, impacting solubility and biological interactions .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility/Purity : Impurities (>5%) or aggregation in aqueous buffers.
- Structural Analogues : Subtle substituent changes (e.g., methyl vs. ethyl groups) altering pharmacodynamics.
- Resolution : Standardize assay protocols (e.g., IC determination under identical pH/temperature) and validate purity via HPLC (>98%) .
Q. How does the substitution pattern on the imidazole ring influence the physicochemical properties of this compound derivatives?
- Methodological Answer : Substituents modulate:
- Lipophilicity : Electron-donating groups (e.g., -CH) increase logP, enhancing membrane permeability .
- Acidity : Electron-withdrawing groups (e.g., -NO) lower pKa of the carboxylic acid (~2.8 vs. 4.5), affecting ionization in physiological conditions.
- Stability : Bulky substituents (e.g., -CF) may sterically hinder enzymatic degradation.
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity depends on:
- Nucleophilicity : S-2 in methimazole is more nucleophilic than N-3 due to resonance stabilization of the thiolate intermediate .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for S-alkylation over N-alkylation.
- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing N-3 byproduct formation .
Q. How should researchers approach discrepancies in reported synthetic yields or byproduct formation for this compound?
- Methodological Answer :
- Variable Analysis : Compare catalyst loading (e.g., NaH vs. KCO), reaction time (6–24 hr), and purification methods (e.g., column chromatography vs. recrystallization) .
- Byproduct Identification : Use LC-MS or -NMR (if fluorinated analogs) to trace impurities.
- Reproducibility : Replicate reactions under inert atmosphere (N/Ar) to exclude moisture/O interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
